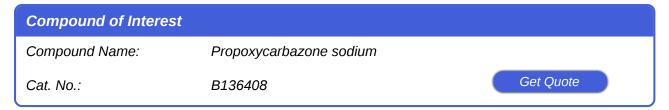


Application Note: Quantitative Analysis of Propoxycarbazone-Sodium in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



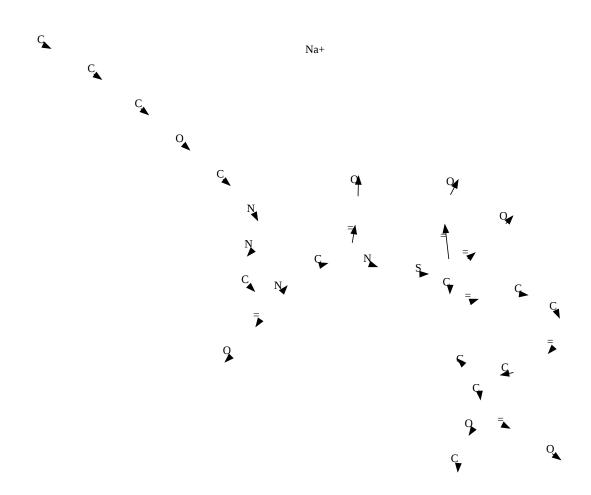
For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycarbazone-sodium is a post-emergence herbicide from the sulfonylurea class, utilized for the control of grass and broadleaf weeds in various crops.[1] Its potential for persistence and mobility in soil necessitates sensitive and selective analytical methods for monitoring its residues in environmental matrices.[2] This application note details a robust and reliable method for the extraction and quantification of propoxycarbazone-sodium in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methodology, which offers excellent recovery and reproducibility.

Chemical Structure





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Caption: 2D Chemical Structure of Propoxycarbazone-sodium.



Experimental Protocol

This protocol outlines the necessary steps for sample preparation and LC-MS/MS analysis of propoxycarbazone-sodium in soil.

Sample Preparation (QuEChERS Method)

The QuEChERS method provides an efficient extraction and cleanup of soil samples for pesticide residue analysis.[3]

- 1. Extraction:
- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
- Add 10 mL of acetonitrile containing 1% acetic acid.[4]
- Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[4]
- Securely cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥3000 rcf for 5 minutes.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
- For general soil types, a d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg
 Primary Secondary Amine (PSA) is suitable. For soils with high organic matter, C18 sorbent can be used.[4]
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at ≥5000 rcf for 2 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.



LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 μ m)[3]
Mobile Phase A	Water with 5 mM ammonium formate and 0.1% formic acid[5]
Mobile Phase B	Methanol with 5 mM ammonium formate and 0.1% formic acid[5]
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient Program	Time (min)

Mass Spectrometry (MS) Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500 °C
Gas Flow	Instrument Dependent
Capillary Voltage	3500 V

MRM Transitions:

The following MRM transitions should be used for the quantification and confirmation of propoxycarbazone and its metabolite, 2-hydroxy-propoxycarbazone.[4]



Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Collision Energy (eV)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Propoxycarba zone-sodium	421.1	174.0	15	116.0	25
2-hydroxy- propoxycarba zone	415.1	174.0	12	116.0	10

Quantitative Data

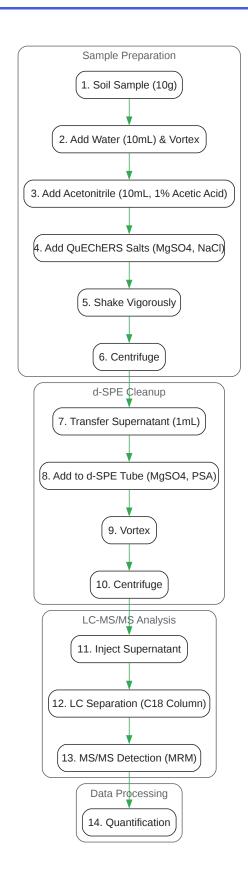
Method performance was evaluated based on linearity, recovery, precision, and limits of quantification (LOQ). The following data is based on a validation study in cereal matrices (wheat, rice, and barley) and provides a strong indication of the expected performance in soil. [4]

Analyte	Matrix	Spiked Level (mg/kg)	Recovery (%)	Precision (RSDr, %)	LOQ (mg/kg)
Propoxycarba zone sodium salt	Wheat, Rice, Barley	0.01	81	5	0.01
Propoxycarba zone sodium salt	Wheat, Rice, Barley	0.02	79	7	0.01
Propoxycarba zone sodium salt	Wheat, Rice, Barley	0.1	80	5	0.01

RSDr: Relative Standard Deviation of repeatability

Experimental Workflow





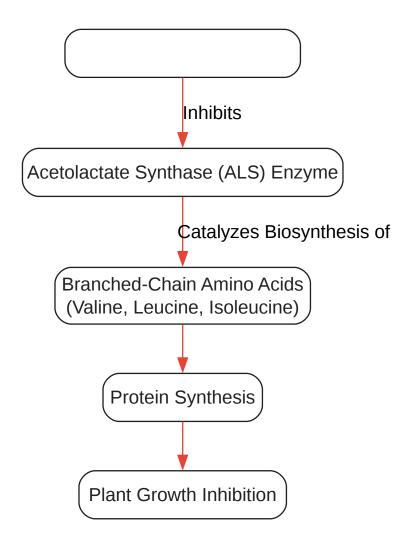
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Caption: Workflow for LC-MS/MS analysis of propoxycarbazone-sodium in soil.



Signaling Pathway (Mode of Action)

Propoxycarbazone-sodium acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2]



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Caption: Mode of action of propoxycarbazone-sodium.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a sensitive, selective, and reliable approach for the quantification of propoxycarbazone-sodium in soil samples. The detailed experimental parameters and expected performance data serve as a valuable resource for environmental monitoring and



food safety testing laboratories. This method is crucial for assessing the environmental fate of this herbicide and ensuring compliance with regulatory limits.

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